3-[3-(Furan-2-YL)-1,2,4-oxadiazol-5-YL]-N-[(furan-2-YL)methyl]propanamide
Overview
Description
3-[3-(Furan-2-YL)-1,2,4-oxadiazol-5-YL]-N-[(furan-2-YL)methyl]propanamide is a compound that features both furan and oxadiazole rings. These heterocyclic structures are known for their significant biological activities and are often explored in medicinal chemistry for their potential therapeutic applications .
Preparation Methods
The synthesis of 3-[3-(Furan-2-YL)-1,2,4-oxadiazol-5-YL]-N-[(furan-2-YL)methyl]propanamide typically involves the formation of the oxadiazole ring followed by the attachment of the furan moieties. One common method involves the cyclization of furan-2-carboxylic acid hydrazide with carbon disulfide to form the oxadiazole ring . The resulting intermediate can then be reacted with suitable amines and formaldehyde in ethanol to yield the final compound .
Chemical Reactions Analysis
3-[3-(Furan-2-YL)-1,2,4-oxadiazol-5-YL]-N-[(furan-2-YL)methyl]propanamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The oxadiazole ring can be reduced to form corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols . Major products formed from these reactions include furan-2,3-dione derivatives, amines, and substituted furans .
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways involving furan and oxadiazole derivatives.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[3-(Furan-2-YL)-1,2,4-oxadiazol-5-YL]-N-[(furan-2-YL)methyl]propanamide involves its interaction with various molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. The furan ring can participate in redox reactions, affecting cellular processes . These interactions can lead to the compound’s observed biological activities, such as antimicrobial and anticancer effects .
Comparison with Similar Compounds
Similar compounds include other oxadiazole and furan derivatives, such as:
5-Furan-2-yl[1,3,4]oxadiazole-2-thiol: Known for its antimicrobial properties.
N-[(5-(6-(4-fluorophenyl)pyridine-3-yl)1,3,4-oxadiazol-2-yl)methyl]-substituted-1-amine: Evaluated for antiproliferative activity against cancer cell lines.
Compared to these compounds, 3-[3-(Furan-2-YL)-1,2,4-oxadiazol-5-YL]-N-[(furan-2-YL)methyl]propanamide is unique due to its specific combination of furan and oxadiazole rings, which may confer distinct biological activities and chemical reactivity .
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O4/c18-12(15-9-10-3-1-7-19-10)5-6-13-16-14(17-21-13)11-4-2-8-20-11/h1-4,7-8H,5-6,9H2,(H,15,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKXMTUQFGQIITL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)CCC2=NC(=NO2)C3=CC=CO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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